molecular formula C11H14O2 B13480061 (S)-2-Methyl-3-(m-tolyl)propanoic acid

(S)-2-Methyl-3-(m-tolyl)propanoic acid

Cat. No.: B13480061
M. Wt: 178.23 g/mol
InChI Key: FNGLETXVZLYCIP-VIFPVBQESA-N
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Description

(S)-2-Methyl-3-(m-tolyl)propanoic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-3-(m-tolyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-3-(m-tolyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-2-Methyl-3-(m-tolyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methyl-3-(m-tolyl)propanoic acid: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

    2-Methyl-3-phenylpropanoic acid: Similar structure but lacks the methyl group on the aromatic ring.

    3-(m-Tolyl)propanoic acid: Similar structure but lacks the methyl group on the alpha carbon.

Uniqueness

(S)-2-Methyl-3-(m-tolyl)propanoic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other structurally similar compounds. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific biological activity.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-2-methyl-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

FNGLETXVZLYCIP-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CC(C)C(=O)O

Origin of Product

United States

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